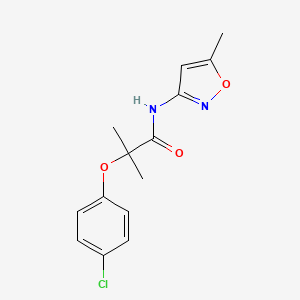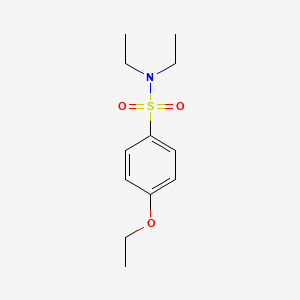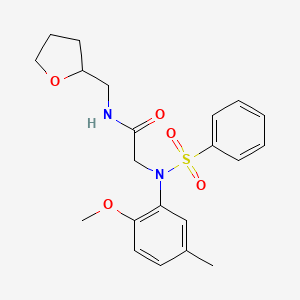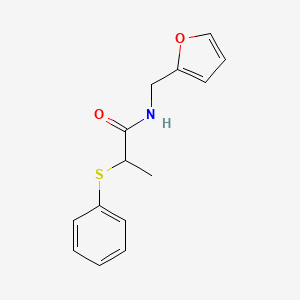
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds in crops. It was first synthesized in 1970 by the American Cyanamid Company. Clomazone is a member of the isoxazole family of chemicals and is classified as a chloroacetamide herbicide.
Mécanisme D'action
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative damage. This inhibition leads to the accumulation of toxic intermediates, which ultimately cause cell death in the target plants. 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of several key enzymes involved in carotenoid biosynthesis, including phytoene desaturase and ζ-carotene desaturase. This inhibition leads to the accumulation of toxic intermediates, which ultimately cause cell death in the target plants. 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide also affects the expression of several genes involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a widely used herbicide in agricultural research, and its effects on plant growth and development have been extensively studied. However, there are limitations to its use in lab experiments. 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is highly toxic and must be handled with care. It is also expensive and requires specialized equipment and expertise to synthesize and use.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of research is the development of new herbicides that are more effective and less toxic than 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. Another area of research is the investigation of the environmental impact of 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide and other herbicides on soil and water quality. Finally, there is a need for further research on the biochemical and physiological effects of 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide on plants and the potential for its use in crop improvement.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is widely used in agricultural research to study the effects of herbicides on crop growth and weed control. It is also used in environmental research to study the impact of herbicides on soil and water quality. 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been used in numerous scientific studies to investigate its mode of action, biochemical and physiological effects, and potential toxicity.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-8-12(17-20-9)16-13(18)14(2,3)19-11-6-4-10(15)5-7-11/h4-8H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTFBUYOCUKRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3937631.png)

![4-({[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937651.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937656.png)

![N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide](/img/structure/B3937663.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3937665.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol](/img/structure/B3937669.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3937684.png)

![N,N-diallyl-6-tert-butyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937690.png)

